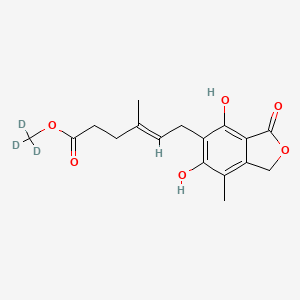
D-Mannose-UL-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Mannose-UL-13C6 is an isotopically labeled form of D-Mannose, a naturally occurring monosaccharide. The “UL” in its name stands for uniformly labeled, indicating that all six carbon atoms in the molecule are labeled with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and carbohydrate chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-UL-13C6 involves specific labeling strategies to incorporate carbon-13 atoms. One method described involves converting D-(1,2-13C2)Mannose to its corresponding mannopyranosides, followed by several steps including oxidation, hydrolysis, and reduction to introduce the carbon-13 labels at specific positions.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced isotopic labeling techniques. These methods ensure that the carbon-13 atoms are uniformly distributed throughout the molecule, making it suitable for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
化学反应分析
Types of Reactions: D-Mannose-UL-13C6 undergoes various chemical reactions similar to its unlabeled counterpart. These include:
Oxidation: Conversion to D-Mannonic acid.
Reduction: Formation of D-Mannitol.
Isomerization: Conversion to D-Fructose and D-Glucose.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as nitric acid or bromine water.
Reduction: Commonly performed using reducing agents like sodium borohydride.
Isomerization: Catalyzed by enzymes such as D-Mannose isomerase or under alkaline conditions.
Major Products:
Oxidation: D-Mannonic acid.
Reduction: D-Mannitol.
Isomerization: D-Fructose and D-Glucose.
科学研究应用
D-Mannose-UL-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study carbohydrate structures and interactions.
Biology: Employed in metabolic studies to trace the pathways of mannose metabolism.
Medicine: Investigated for its potential role in preventing urinary tract infections by inhibiting bacterial adhesion.
Industry: Utilized in the production of labeled compounds for research and development purposes.
作用机制
D-Mannose-UL-13C6 exerts its effects primarily through its interaction with specific molecular targets. In the context of urinary tract infections, D-Mannose binds to the FimH adhesin on the surface of uropathogenic Escherichia coli, preventing the bacteria from adhering to the urothelium. This anti-adhesive effect helps in reducing the incidence of infections .
相似化合物的比较
D-Glucose-13C6: Another uniformly labeled monosaccharide used in metabolic studies.
D-Mannose-1-13C: A selectively labeled form of D-Mannose with a single carbon-13 atom.
D-Fructose-13C6: A uniformly labeled form of D-Fructose used in similar research applications.
Uniqueness: D-Mannose-UL-13C6 is unique due to its uniform labeling, which provides a distinct advantage in NMR spectroscopy and other analytical techniques. This uniform labeling allows for more precise and detailed studies of carbohydrate metabolism and interactions compared to selectively labeled compounds .
属性
CAS 编号 |
287100-74-7 |
|---|---|
分子式 |
¹³C₆H₁₂O₆ |
分子量 |
186.11 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfanylphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B1146121.png)
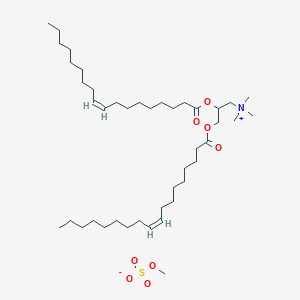
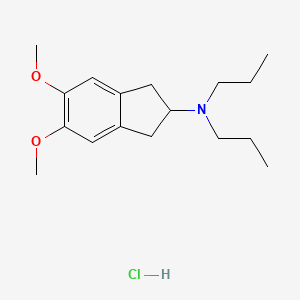
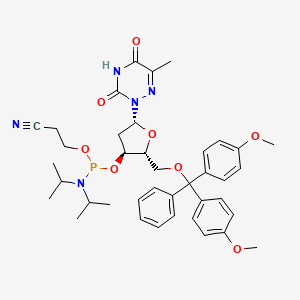
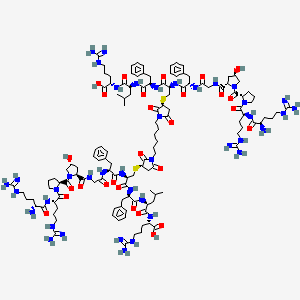
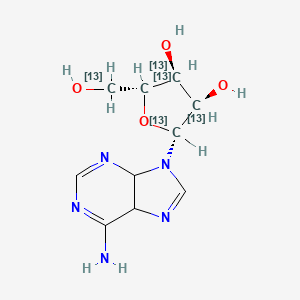
![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one](/img/structure/B1146135.png)
